molecular formula C12H9Cl2NO B8588999 3,5-Dichloro-4-phenoxy-phenylamine

3,5-Dichloro-4-phenoxy-phenylamine

Cat. No.: B8588999
M. Wt: 254.11 g/mol
InChI Key: KFAAKHZTICEVTO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-phenoxy-phenylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a phenylamine core with chloro and phenoxy substituents, is characteristic of compounds studied for their potential biological activity. Research into structurally similar aniline and diphenyl ether derivatives suggests this compound may serve as a key synthetic intermediate. For instance, compounds with a 3-chloro-4-(4'-chlorophenoxy)aniline moiety are established precursors in the synthesis of active pharmaceutical ingredients such as Rafoxanide, a salicylanilide used as an anthelmintic agent . Furthermore, such halogenated aromatic amines are valuable building blocks in the development of molecules with potential anticancer, antimicrobial, and antiparasitic properties . This product is intended for research applications in chemical synthesis and drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

3,5-dichloro-4-phenoxyaniline

InChI

InChI=1S/C12H9Cl2NO/c13-10-6-8(15)7-11(14)12(10)16-9-4-2-1-3-5-9/h1-7H,15H2

InChI Key

KFAAKHZTICEVTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structure : Features a phthalimide backbone with a chlorine atom at the 3-position and an N-phenyl substituent.
  • Key Properties: High purity required for synthesizing polyimide monomers like 3,3'-bis(N-phenylphthalimide) . Reactivity: The chlorine atom likely participates in nucleophilic substitution reactions, enabling polymerization.
  • Applications : Primarily used in polymer chemistry for polyimide production, valued for thermal stability and mechanical strength .

Comparison with Target Compound :

  • Structural Differences: 3,5-Dichloro-4-phenoxy-phenylamine lacks the phthalimide ring system but includes a phenoxy group and amine. The amine group in the target compound may enhance solubility in polar solvents compared to the phthalimide’s rigid, planar structure.
  • However, the amine group could facilitate applications in drug discovery or agrochemicals.

2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine ()

  • Structure : A phenethylamine derivative with ethoxy (4-position), methoxy (3,5-positions), and an ethylamine side chain.
  • Key Properties :
    • Physical Data : Density = 1.05 g/cm³; Boiling point = 327.6°C; Molecular weight = 225.28 g/mol; LogP = 2.30 .
    • Toxicity : Acute toxicity data reported, though specifics are unclear from the evidence .
  • Applications: Potential precursor in medicinal chemistry (e.g., neurotransmitter analogs) due to the phenethylamine backbone .

Comparison with Target Compound :

  • Structural Differences: The target compound has chlorine substituents instead of methoxy/ethoxy groups, which may increase electronegativity and alter reactivity.
  • Property Trends :
    • Lipophilicity : The target compound’s LogP (unreported) may differ due to chlorine’s higher hydrophobicity compared to methoxy/ethoxy groups.
    • Boiling Point : Chlorine’s higher atomic weight compared to methoxy/ethoxy could elevate the boiling point relative to 327.6°C .

Data Table: Comparative Analysis

Property This compound 3-Chloro-N-phenyl-phthalimide () 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine ()
Molecular Formula C₁₂H₉Cl₂NO (inferred) C₁₄H₈ClNO₂ C₁₂H₁₉NO₃
Molecular Weight (g/mol) ~274 (estimated) 265.68 225.28
Key Functional Groups Amine, Cl, phenoxy Phthalimide, Cl, N-phenyl Ethoxy, methoxy, ethylamine
Boiling Point (°C) N/A N/A 327.6
LogP N/A N/A 2.30
Primary Application Hypothetical: Pharmaceuticals Polyimide synthesis Medicinal chemistry precursors

Research Implications and Limitations

  • Gaps in Evidence: The provided materials lack direct data on this compound, necessitating inferences from structural analogs.
  • Substituent Effects : Chlorine’s electron-withdrawing nature may reduce basicity of the amine group compared to methoxy/ethoxy electron-donating groups .
  • Future Directions : Experimental studies on the target compound’s synthesis, stability, and bioactivity are critical to validate these comparisons.

Q & A

Q. What are the optimal conditions for synthesizing 3,5-Dichloro-4-phenoxy-phenylamine, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where chloro and phenoxy groups are introduced to the phenylamine backbone. Key parameters include:

  • Temperature Control : Maintain 80–100°C to balance reaction kinetics and side-product formation .
  • Catalyst Selection : Use Cu(I) catalysts (e.g., CuI) for Ullmann-type reactions to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of halogenated intermediates .
    Yield maximization requires monitoring intermediates via TLC or HPLC and quenching side reactions (e.g., hydrolysis) with anhydrous conditions.

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer: Purity validation involves orthogonal methods:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities down to 0.1% .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 278.995 for C12_{12}H8_8Cl2_2NO) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What are the key challenges in isolating this compound, and how can they be addressed?

Methodological Answer: Challenges include:

  • Co-elution of Byproducts : Use preparative HPLC with a methanol/water mobile phase (70:30 v/v) to separate structurally similar impurities .
  • Hydrolytic Degradation : Store intermediates under inert gas (N2_2/Ar) and avoid aqueous workup unless necessary .
  • Crystallization Issues : Recrystallize from ethanol/water mixtures (4:1) to obtain high-purity crystals; monitor via DSC for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer: Data discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
  • Heteronuclear Experiments : Use 1H^1H-15N^{15}N HMBC to confirm amine proton environments and rule out tautomeric shifts .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What experimental designs are recommended for studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Design a reaction matrix to screen:

  • Catalysts : Test Pd(PPh3_3)4_4, NiCl2_2(dppe), and CuI for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Bases : Compare K2_2CO3_3, Cs2_2CO3_3, and DBU in DMF/toluene systems.
  • Substrate Scope : Vary aryl halides (e.g., 4-bromotoluene, 2-iodopyridine) to assess electronic/steric effects .
    Monitor reaction progress via in-situ IR for carbonyl intermediates and isolate products using flash chromatography (silica gel, hexane/EtOAc).

Q. How can mechanistic insights into the degradation pathways of this compound be obtained?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Analyze degradation products via LC-MS/MS .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace cleavage sites (e.g., phenoxy vs. chloro groups) .
  • Computational Modeling : Use QSAR models to predict hydrolysis susceptibility based on Hammett σ values for substituents .

Q. What strategies are effective for resolving crystal structure ambiguities in halogenated phenylamine derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL with restraints for disordered chloro/phenoxy groups .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H contacts) to validate packing motifs .
  • Synchrotron Radiation : Use high-flux X-rays (λ = 0.7 Å) to resolve weak diffraction from low-symmetry crystals .

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